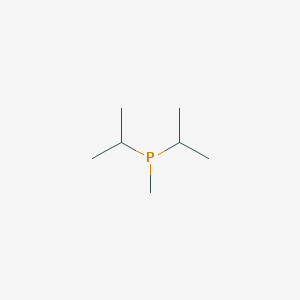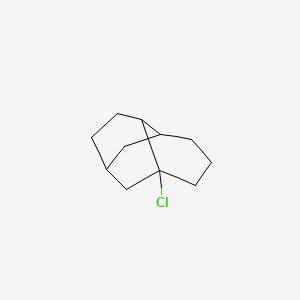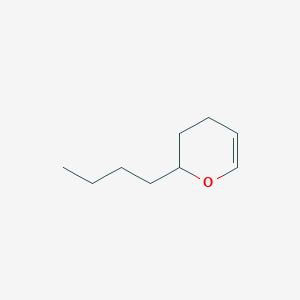
2H-Pyran, 2-butyl-3,4-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran, 2-butyl-3,4-dihydro- is a heterocyclic organic compound with a six-membered ring containing one oxygen atom and five carbon atoms. This compound is a derivative of dihydropyran, where the hydrogen atoms at the second position are replaced by a butyl group. It is known for its stability and versatility in various chemical reactions, making it a valuable compound in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2-butyl-3,4-dihydro- typically involves the reaction of butyl-substituted alkenes with dihydropyran under acidic conditions. One common method is the acid-catalyzed cyclization of butyl-substituted alkenes with dihydropyran, using a strong acid like sulfuric acid or hydrochloric acid as the catalyst. The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 2H-Pyran, 2-butyl-3,4-dihydro- can be achieved through continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of heterogeneous catalysts, such as zeolites or metal oxides, can also enhance the efficiency of the reaction and reduce the formation of by-products.
化学反応の分析
Types of Reactions
2H-Pyran, 2-butyl-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butyl-substituted pyranones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield butyl-substituted tetrahydropyrans using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other functional groups using reagents like alkyl halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, organometallic compounds, and other nucleophiles.
Major Products Formed
Oxidation: Butyl-substituted pyranones.
Reduction: Butyl-substituted tetrahydropyrans.
Substitution: Various butyl-substituted derivatives depending on the nucleophile used.
科学的研究の応用
2H-Pyran, 2-butyl-3,4-dihydro- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用機序
The mechanism of action of 2H-Pyran, 2-butyl-3,4-dihydro- involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modulate cellular processes. The presence of the butyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and affect membrane-associated proteins and signaling pathways.
類似化合物との比較
2H-Pyran, 2-butyl-3,4-dihydro- can be compared with other similar compounds, such as:
3,4-Dihydro-2H-pyran: A parent compound without the butyl substitution, which is less lipophilic and has different reactivity.
2,3-Dihydro-4H-pyran: Another isomer with different substitution patterns and reactivity.
Tetrahydropyran: A fully saturated analog with different chemical properties and applications.
The uniqueness of 2H-Pyran, 2-butyl-3,4-dihydro- lies in its butyl substitution, which imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes.
特性
CAS番号 |
60443-97-2 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC名 |
2-butyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C9H16O/c1-2-3-6-9-7-4-5-8-10-9/h5,8-9H,2-4,6-7H2,1H3 |
InChIキー |
APBJSEPAAKBHES-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CCC=CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


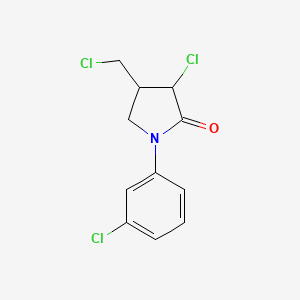
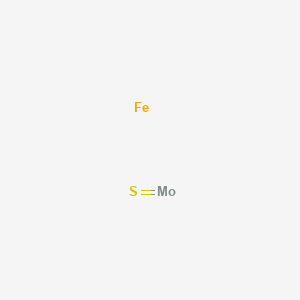
![Methyl{[methyl(2-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14599814.png)
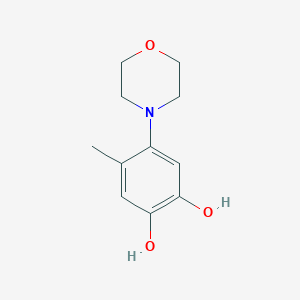


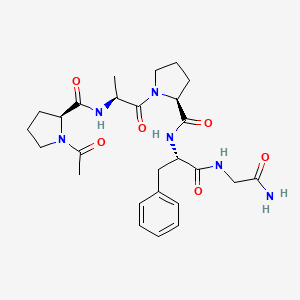

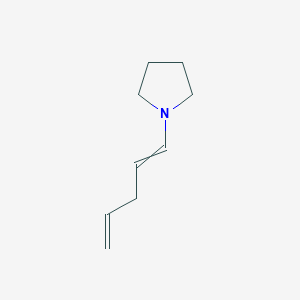
![Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B14599854.png)
